Trifluoperazine-d3 Dihydrochloride
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Overview
Description
Trifluoperazine-d3 Dihydrochloride is a deuterated form of Trifluoperazine, a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoperazine-d3 Dihydrochloride involves the incorporation of deuterium into the Trifluoperazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of the deuterated precursor, followed by a condensation reaction with phenothiazine derivatives. The final product is then purified and converted into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .
Chemical Reactions Analysis
Types of Reactions
Trifluoperazine-d3 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains hydrogen or loses oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Trifluoperazine-d3 Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Trifluoperazine in various samples.
Biology: The compound is employed in studies involving cell signaling and receptor binding due to its interaction with dopamine receptors.
Medicine: this compound is used in pharmacokinetic studies to understand the metabolism and distribution of Trifluoperazine in the body.
Industry: It is utilized in the development and testing of new pharmaceutical formulations and in the quality control of existing products
Mechanism of Action
Trifluoperazine-d3 Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The compound also acts as an antagonist to calmodulin, a protein that plays a crucial role in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Fluphenazine: A phenothiazine with similar antipsychotic properties.
Perphenazine: Used to treat schizophrenia and other psychotic disorders.
Uniqueness
Trifluoperazine-d3 Dihydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This characteristic sets it apart from other similar compounds, making it particularly valuable in research settings .
Properties
IUPAC Name |
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQUBUPAILYHI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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